molecular formula C13H10N2OS B13871085 2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13871085
M. Wt: 242.30 g/mol
InChI Key: WWTLNVRGKYEBCU-UHFFFAOYSA-N
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Description

2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 5-methyl-1-oxidopyridin-1-ium with 2-aminobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring with a pyridinium ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(5-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2OS/c1-9-6-7-11(15(16)8-9)13-14-10-4-2-3-5-12(10)17-13/h2-8H,1H3

InChI Key

WWTLNVRGKYEBCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C[N+](=C(C=C1)C2=NC3=CC=CC=C3S2)[O-]

Origin of Product

United States

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